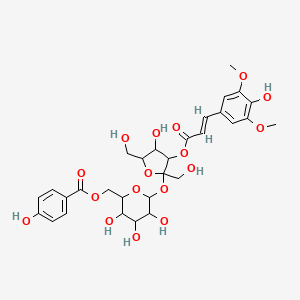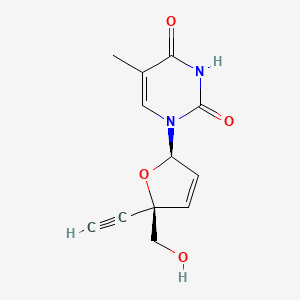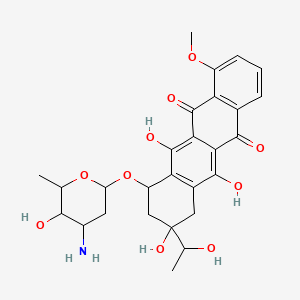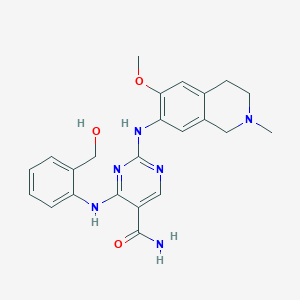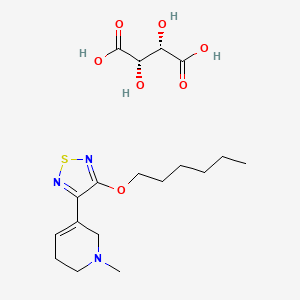![molecular formula C25H35N3O B8223653 (2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B8223653.png)
(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier (2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole is known as undecylprodigiosin. It is a tripyrrolic antibiotic isolated from the bacterium Streptomyces coelicolor A3. This compound exhibits a variety of biological activities, including immunosuppressive, apoptotic, antibacterial, antioxidative, and ultraviolet protective properties .
Preparation Methods
Undecylprodigiosin is typically synthesized through a series of chemical reactions involving pyrrole derivativesThe industrial production of undecylprodigiosin involves fermentation processes using Streptomyces coelicolor A3, where the bacterium is cultured under specific conditions to maximize the yield of the compound .
Chemical Reactions Analysis
Undecylprodigiosin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of undecylprodigiosin.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the pyrrole rings, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. .
Scientific Research Applications
Undecylprodigiosin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of tripyrrolic structures.
Biology: It is studied for its immunosuppressive and apoptotic activities, particularly in cancer research.
Medicine: Undecylprodigiosin is investigated for its potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells.
Industry: It is used in the development of antibacterial and antioxidative agents for various applications
Mechanism of Action
The mechanism of action of undecylprodigiosin involves its interaction with cellular pathways that regulate apoptosis and cell cycle progression. It selectively induces p53-independent apoptosis in cancer cells by causing G2/M cell cycle arrest. This compound also exhibits immunosuppressive effects by modulating the activity of immune cells .
Comparison with Similar Compounds
Undecylprodigiosin is unique among tripyrrolic antibiotics due to its undecyl side chain, which enhances its biological activity. Similar compounds include:
Prodigiosin: Lacks the undecyl side chain and has different biological properties.
Violacein: Another tripyrrolic compound with distinct antibacterial and antioxidative activities.
Antimycin A: A different class of antibiotic with unique mechanisms of action
Properties
IUPAC Name |
(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,27-28H,3-11,13H2,1-2H3/b23-22-,24-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFCPXILUVJVOC-KYGJEJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=C3C=CC=N3)N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=C/C(=C/3\C=CC=N3)/N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
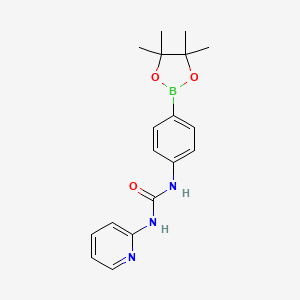
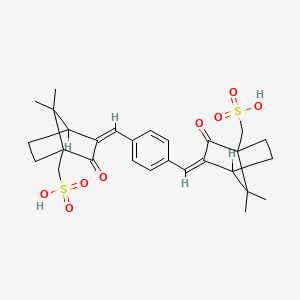
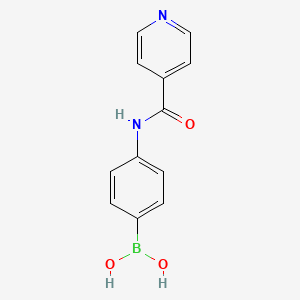
![2,3-Butanedione bis[O-(butylsulfonyl)oxime]](/img/structure/B8223589.png)

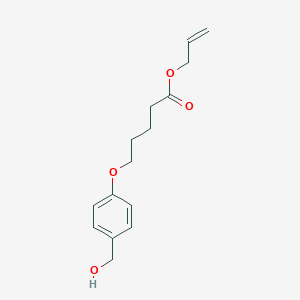
![[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B8223602.png)
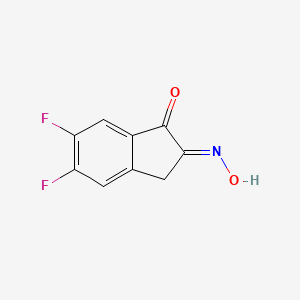
![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)
